Ethyl 2-amino-5-bromo-3-methylbenzoate
Overview
Description
Ethyl 2-amino-5-bromo-3-methylbenzoate is a chemical compound with the CAS Number: 1032668-56-6 . It has a molecular weight of 258.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-amino-5-bromo-3-methylbenzoate . The InChI code for this compound is 1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-amino-5-bromo-3-methylbenzoate is a powder that is stored at room temperature . It has a molecular weight of 258.11 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Bromination of Aromatic Compounds
- Scientific Field: Physical Chemistry
- Application Summary: This compound is used in the study of the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The bromination of aromatic compounds is an essential step in the synthesis of commercially-important specialty chemicals .
- Methods of Application: Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination .
- Results: The structure of the substituent has a significant effect on bromination rates .
Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide
- Scientific Field: Organic Chemistry
- Application Summary: Ethyl 2-amino-5-cyano-3-methylbenzoate is used as a reactant in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide . This compound is of interest due to its potential biological activity .
- Methods of Application: The compound is reacted with methylamine . The 2-amino-5-cyano-3-methylbenzoic esters or diesters needed for this are obtainable from the corresponding bromine compounds by cyanation with copper (I) cyanide .
- Results: The process leads to the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide of formula (I) in higher purity, yield and better quality .
Production of 2-amino-5-cyano-N,3-dimethylbenzamide
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the production of 2-amino-5-cyano-N,3-dimethylbenzamide . This compound is of interest due to its potential biological activity .
- Methods of Application: The compound is reacted with methylamine . The 2-amino-5-cyano-3-methylbenzoic esters or diesters needed for this are obtainable from the corresponding bromine compounds by cyanation with copper (I) cyanide .
- Results: The process leads to the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide of formula (I) in higher purity, yield and better quality .
Bromination of Aromatic Compounds
- Scientific Field: Physical Chemistry
- Application Summary: This compound is used in the study of the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The bromination of aromatic compounds is an essential step in the synthesis of commercially-important specialty chemicals .
- Methods of Application: Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination .
- Results: The structure of the substituent has a significant effect on bromination rates .
Production of 2-amino-5-cyano-N,3-dimethylbenzamide
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the production of 2-amino-5-cyano-N,3-dimethylbenzamide . This compound is of interest due to its potential biological activity .
- Methods of Application: The compound is reacted with methylamine . The 2-amino-5-cyano-3-methylbenzoic esters or diesters needed for this are obtainable from the corresponding bromine compounds by cyanation with copper (I) cyanide .
- Results: The process leads to the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide of formula (I) in higher purity, yield and better quality .
Bromination of Aromatic Compounds
- Scientific Field: Physical Chemistry
- Application Summary: This compound is used in the study of the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The bromination of aromatic compounds is an essential step in the synthesis of commercially-important specialty chemicals .
- Methods of Application: Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination .
- Results: The structure of the substituent has a significant effect on bromination rates .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-amino-5-bromo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPKQZMXXGRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-bromo-3-methylbenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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